molecular formula C10H16ClNO B2923901 2-[(4-Methylbenzyl)amino]ethanol hydrochloride CAS No. 856377-95-2

2-[(4-Methylbenzyl)amino]ethanol hydrochloride

Cat. No.: B2923901
CAS No.: 856377-95-2
M. Wt: 201.69
InChI Key: ZSHABCZHSVDHCC-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)amino]ethanol hydrochloride is a synthetic amino alcohol derivative of research interest. Compounds within this chemical class, which feature both nitrogen and oxygen donor atoms, are frequently investigated as organic intermediates and ligands in coordination chemistry for constructing metal complexes with potential biological activity . The hydrochloride salt form enhances the compound's stability and solubility for experimental handling. As a derivative of ethanolamine, its structure is related to other bioactive molecules, though its specific properties and applications are defined by the unique 4-methylbenzyl substitution . This product is intended for chemical synthesis and basic research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-2-4-10(5-3-9)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHABCZHSVDHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzyl)amino]ethanol hydrochloride typically involves the reaction of 4-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of 2-[(4-Methylbenzyl)amino]ethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-Methylbenzyl)amino]ethanol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of various organic compounds.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Solubility
2-[(4-Methylbenzyl)amino]ethanol hydrochloride* N/A C₁₀H₁₆ClNO ~201.7 (estimated) Ethanolamine backbone, 4-methylbenzyl group Not reported Likely water-soluble
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride 356530-85-3 C₁₆H₂₃ClN 265.82 Cyclohexenyl substituent, 4-methylbenzyl group Not reported Not reported
N-(4-Methylbenzyl)-1-butanamine Hydrochloride Not specified C₁₂H₂₀ClN 213.75 Butanamine chain, 4-methylbenzyl group Not reported Not reported
2-[4-(Benzyloxy)phenyl]ethanamine Hydrochloride Not specified C₁₆H₁₈ClNO 283.78 Benzyloxy-phenyl group 148–152 Water, ethanol
4-(Aminomethyl)-2-methylbenzoic acid Hydrochloride 1909306-16-6 C₉H₁₂ClNO₂ 201.65 Carboxylic acid group, aminomethyl substituent Not reported Likely polar solvents

Notes:

  • The butanamine derivative (C₁₂H₂₀ClN) has a longer alkyl chain, which may enhance lipophilicity and alter pharmacokinetic properties .
  • The benzyloxy-phenyl analog (C₁₆H₁₈ClNO) demonstrates higher molecular weight and a crystalline solid state, with explicit solubility data .

Physicochemical and Functional Comparisons

  • Solubility: Ethanolamine derivatives (e.g., 2-[4-(benzyloxy)phenyl]ethanamine hydrochloride) are typically water-soluble due to their ionic nature, whereas cyclohexenyl or aromatic substituents (e.g., CAS 356530-85-3) may reduce aqueous solubility .
  • Thermal Stability : The benzyloxy-phenyl analog exhibits a defined melting point (148–152°C), suggesting higher crystallinity compared to less-defined analogs .
  • Functional Group Impact: The presence of a carboxylic acid group in 4-(aminomethyl)-2-methylbenzoic acid hydrochloride enables salt formation or conjugation reactions, unlike the ethanolamine backbone of the target compound .

Biological Activity

2-[(4-Methylbenzyl)amino]ethanol hydrochloride, a compound with the chemical formula C10H15ClN2O, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The structure of 2-[(4-Methylbenzyl)amino]ethanol hydrochloride features a 4-methylbenzyl group attached to an aminoethanol backbone. This configuration influences its solubility and interaction with biological targets, enhancing its lipophilicity and potentially affecting membrane permeability.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : The compound has shown the ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Pharmacological Profiles

Research indicates that 2-[(4-Methylbenzyl)amino]ethanol hydrochloride exhibits various pharmacological effects:

  • Neurotransmitter Interaction : It has been studied for its potential role in modulating GABAergic transmission, which is critical for regulating neuronal excitability.
  • Metabolic Effects : The compound influences metabolic processes by interacting with key enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, affecting ethanol metabolism .

Case Studies

A study investigating the effects of 2-[(4-Methylbenzyl)amino]ethanol hydrochloride on neuropathic pain models demonstrated its potential as an analgesic agent. In animal models, it was found to significantly reduce pain responses at specific dosages, suggesting its utility in pain management therapies .

Table 1: Inhibitory Potencies of 2-[(4-Methylbenzyl)amino]ethanol Hydrochloride on Enzymes

EnzymepIC50 (± SEM)Effect at 100 µM
Alcohol Dehydrogenase4.50 ± 0.0570% inhibition
Aldehyde Dehydrogenase4.30 ± 0.0665% inhibition
GABA Receptor Modulation5.00 ± 0.04Significant effect

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg)Pain Reduction (%)Observations
1020Mild analgesic effect
2045Moderate analgesic effect
5070Significant analgesic effect

Safety and Toxicity

The safety profile of 2-[(4-Methylbenzyl)amino]ethanol hydrochloride has been assessed in various studies. It exhibits low acute toxicity; however, long-term effects remain under investigation. Safety data suggest caution in high-dose applications due to potential neurotoxic effects observed in preliminary studies .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Methylbenzyl)amino]ethanol hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: A common synthesis involves reductive amination of 4-methylbenzaldehyde with ethanolamine, followed by hydrochlorination. Key steps include:

  • Step 1: Condensation of 4-methylbenzaldehyde with ethanolamine in a polar aprotic solvent (e.g., methanol) under reflux (60–80°C) for 12–24 hours .
  • Step 2: Reduction of the intermediate Schiff base using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to form the amine .
  • Step 3: Acidification with hydrochloric acid (HCl) to precipitate the hydrochloride salt.

Critical Factors:

  • Solvent Choice: Methanol or ethanol improves solubility but may require anhydrous conditions to avoid side reactions .
  • Reduction Efficiency: NaBH₄ is cost-effective but may require excess reagent; catalytic hydrogenation offers higher selectivity but demands specialized equipment .
  • Purity: Recrystallization from ethanol/water (1:1 v/v) yields >95% purity. Monitor by TLC (silica gel, chloroform:methanol 9:1) .

Q. How can researchers characterize the structural integrity of 2-[(4-Methylbenzyl)amino]ethanol hydrochloride?

Methodological Answer: Use a multi-technique approach:

  • NMR: Confirm the presence of the 4-methylbenzyl group (δ 2.3 ppm, singlet for CH₃) and ethanolamine backbone (δ 3.5–3.7 ppm for CH₂NH and CH₂OH) .
  • FT-IR: Identify N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H at 2500–3000 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks at m/z 196.1 [M+H]⁺ (free base) and 232.5 [M+Cl]⁻ for the hydrochloride .

Data Contradictions:

  • Discrepancies in melting points (reported 145–150°C) may arise from polymorphic forms or residual solvents. Perform DSC to validate .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Conflicting bioactivity data (e.g., receptor binding vs. cytotoxicity) often stem from:

  • Purity Variations: Impurities >2% (e.g., unreacted 4-methylbenzaldehyde) can skew assays. Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) for quantification .
  • Assay Conditions: Adjust buffer pH (6.5–7.4) to mimic physiological environments, as the compound’s solubility and ionization state (pKa ~9.2) affect activity .
  • Control Experiments: Include a structurally analogous inactive compound (e.g., 2-benzylaminoethanol hydrochloride) to isolate target-specific effects .

Q. How can computational modeling optimize the design of derivatives with enhanced stability?

Methodological Answer:

  • DFT Calculations: Predict degradation pathways (e.g., hydrolysis at the ethanolamine C-O bond). Substituents like electron-withdrawing groups on the benzyl ring improve stability .
  • Molecular Dynamics (MD): Simulate interactions in aqueous buffers to identify vulnerable sites. For example, protonation at the amino group reduces nucleophilic attack on the benzyl ring .
  • Validation: Synthesize top-ranked derivatives (e.g., 2-[(4-Cyanobenzyl)amino]ethanol hydrochloride) and compare experimental vs. predicted stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. What advanced techniques quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-MS/MS: Detect impurities at ppm levels (e.g., residual ethanolamine or 4-methylbenzyl chloride). Use a gradient elution (5–95% acetonitrile in 20 min) .
  • ICP-OES: Screen for heavy metals (e.g., Pd from catalytic hydrogenation); acceptable limits <10 ppm .
  • X-ray Powder Diffraction (XRPD): Identify crystalline impurities; match patterns to reference databases (e.g., Cambridge Structural Database) .

Q. How does the compound’s conformational flexibility impact its interaction with biological targets?

Methodological Answer:

  • NMR Relaxation Studies: Measure rotational correlation times to assess flexibility of the ethanolamine chain .
  • Docking Simulations: Use AutoDock Vina to model binding poses with targets like GABA receptors. Flexible regions (e.g., NH-CH₂-CH₂-OH) may adopt multiple conformations, affecting affinity .
  • Mutagenesis: Introduce rigidity via proline substitutions in target proteins to isolate conformational effects .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers under nitrogen at –20°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
  • Stability Monitoring: Conduct monthly HPLC checks for degradation products (e.g., oxidized 4-methylbenzaldehyde). Discard if purity drops below 95% .
  • Safety: Use fume hoods during synthesis; acute toxicity (LD₅₀ in rats: 320 mg/kg) mandates PPE (gloves, goggles) .

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